molecular formula C9H10N2O3S B13999635 3-(1-Oxo-1lambda~5~-pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid CAS No. 70665-28-0

3-(1-Oxo-1lambda~5~-pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B13999635
CAS No.: 70665-28-0
M. Wt: 226.25 g/mol
InChI Key: VGXHVSIBZYZUIP-UHFFFAOYSA-N
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Description

3-(1-oxidopyridin-6-yl)thiazolidine-4-carboxylic acid is a heterocyclic compound that features a thiazolidine ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-oxidopyridin-6-yl)thiazolidine-4-carboxylic acid typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction yields 2-methylidene-1,3-thiazolidin-4-one derivatives, which can further react with oxalyl chloride in dry acetonitrile at 70°C to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as atom economy, cleaner reaction profiles, and catalyst recovery, are often employed to improve the selectivity, purity, and yield of the product .

Chemical Reactions Analysis

Types of Reactions

3-(1-oxidopyridin-6-yl)thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiazolidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various thiazolidine derivatives, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(1-oxidopyridin-6-yl)thiazolidine-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its neuroprotective and anti-inflammatory effects.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(1-oxidopyridin-6-yl)thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells. The presence of the thiazolidine ring enhances its binding affinity to biological targets, making it a potent candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

    Thiazolidin-4-one: This compound shares the thiazolidine ring but lacks the pyridine moiety.

    2-methylidene-1,3-thiazolidin-4-one: A derivative that is structurally similar but has different functional groups.

Uniqueness

3-(1-oxidopyridin-6-yl)thiazolidine-4-carboxylic acid is unique due to the presence of both the thiazolidine and pyridine rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its pharmacological potential and makes it a valuable compound for various applications .

Properties

CAS No.

70665-28-0

Molecular Formula

C9H10N2O3S

Molecular Weight

226.25 g/mol

IUPAC Name

3-(1-oxidopyridin-1-ium-2-yl)-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C9H10N2O3S/c12-9(13)7-5-15-6-10(7)8-3-1-2-4-11(8)14/h1-4,7H,5-6H2,(H,12,13)

InChI Key

VGXHVSIBZYZUIP-UHFFFAOYSA-N

Canonical SMILES

C1C(N(CS1)C2=CC=CC=[N+]2[O-])C(=O)O

Origin of Product

United States

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